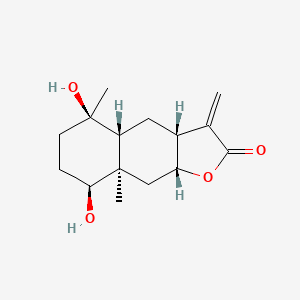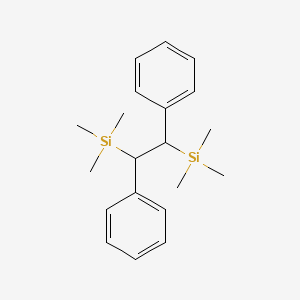
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C20H30Si2 It is a silane derivative characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethanediyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of diphenylethane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,2-diphenyl-1,2-ethenediyl)bis[trimethyl-
- 1,2-Bis(trimethylsilyl)ethane
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of both phenyl and trimethylsilyl groups allows for versatile chemical reactivity and potential applications that are not observed in similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
18586-58-8 |
|---|---|
Formule moléculaire |
C20H30Si2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
(1,2-diphenyl-2-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
Clé InChI |
GYDXRACZXACESB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
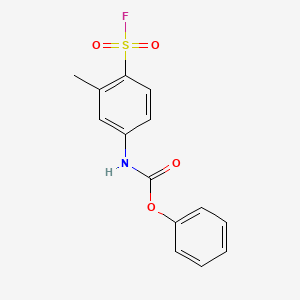
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
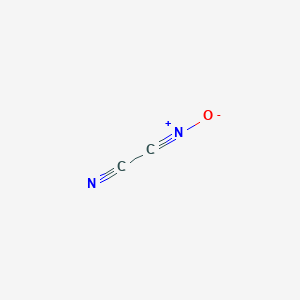
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

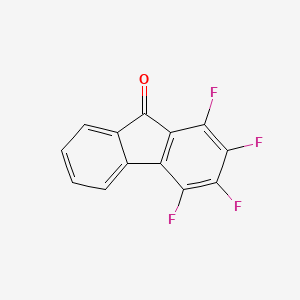
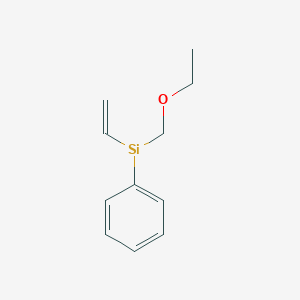
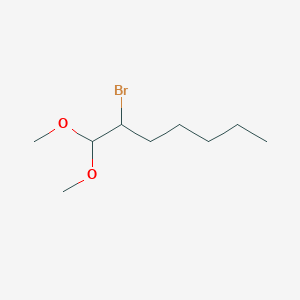
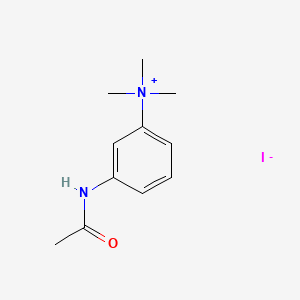

![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
